2-Chloro-3-morpholinopropanal
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Overview
Description
2-Chloro-3-morpholinopropanal is an organic compound that features a chloro group, a morpholine ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-morpholinopropanal typically involves the reaction of 3-chloropropanal with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-morpholinopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-3-morpholinopropanoic acid.
Reduction: 2-Chloro-3-morpholinopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-morpholinopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-morpholinopropanal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in substitution reactions, further modifying the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanal: Lacks the morpholine ring, making it less versatile in certain applications.
2-Chloro-4-morpholinopropanal: Similar structure but with different substitution patterns, leading to different reactivity and applications.
2-Chloro-3-morpholinopropanol: The reduced form of 2-Chloro-3-morpholinopropanal, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a chloro group and a morpholine ring, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-3-morpholin-4-ylpropanal |
InChI |
InChI=1S/C7H12ClNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h6-7H,1-5H2 |
InChI Key |
HAJKHQKXUWUFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C=O)Cl |
Origin of Product |
United States |
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